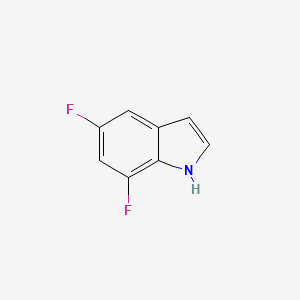

5,7-Difluoroindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPOGQRJXZGSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381097 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301856-25-7 | |

| Record name | 5,7-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindole is a halogenated derivative of the indole heterocyclic system, a prominent scaffold in numerous biologically active compounds. The strategic placement of fluorine atoms at the 5th and 7th positions of the indole ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve bioavailability, and increase resistance to metabolic degradation, thereby offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. It also outlines general synthetic strategies and discusses its potential applications in pharmaceutical research.

Core Chemical and Physical Properties

5,7-Difluoro-1H-indole, identified by the CAS number 301856-25-7, is a light yellow liquid at standard conditions.[1][2] Its fundamental properties are summarized in the table below. The presence of two fluorine atoms increases its molecular weight and density compared to unsubstituted indole. The high boiling point suggests strong intermolecular interactions.

| Property | Value | Source |

| CAS Number | 301856-25-7 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₂N | [1][3][4] |

| Molecular Weight | 153.13 g/mol | [1][3][4] |

| Appearance | Light yellow liquid | [1][2] |

| Density | ~1.4 g/cm³ | [1][2] |

| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg | [1][2] |

| Flash Point | 106.9 ± 21.8 °C | [1] |

| Refractive Index | 1.616 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the difluoroindole core. The carbons directly attached to the fluorine atoms (C-5 and C-7) will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and is expected to show two distinct signals for the fluorine atoms at the 5- and 7-positions, with their chemical shifts being indicative of the electronic environment of the indole ring.

Mass Spectrometry (MS)

The mass spectrum of 5,7-Difluoro-1H-indole is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the indole ring.

Synthesis and Reactivity

The synthesis of 5,7-Difluoro-1H-indole is not extensively detailed in publicly available literature. However, its preparation can be envisioned through established methods for indole synthesis, adapted for fluorinated precursors.

Potential Synthetic Routes

Two of the most prominent methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7][8][9] For the synthesis of 5,7-Difluoro-1H-indole, the logical starting material would be (2,4-difluorophenyl)hydrazine, which would react with a suitable carbonyl compound, followed by cyclization.

Figure 1: Conceptual workflow for the Fischer indole synthesis of this compound.

Leimgruber-Batcho Indole Synthesis: This two-step procedure is a widely used industrial method.[10][11][12] It begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. To synthesize 5,7-Difluoro-1H-indole via this route, a plausible starting material would be 2,4-difluoro-6-nitrotoluene.

Figure 2: Conceptual workflow for the Leimgruber-Batcho synthesis of this compound.

Reactivity

The electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density of the indole ring, thereby influencing its reactivity. The pyrrole ring, while still electron-rich compared to the benzene ring, will be less susceptible to electrophilic substitution than unsubstituted indole. Conversely, the benzene ring will be more activated towards nucleophilic aromatic substitution, although such reactions are generally challenging on the indole nucleus. The N-H proton will retain its acidic character, allowing for N-alkylation or N-acylation reactions.

Applications in Drug Development

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The fluorine substituents can impart several desirable properties to a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[1]

-

Bioavailability: The increased lipophilicity imparted by fluorine can enhance membrane permeability and absorption.[1]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency and selectivity.

Derivatives of fluorinated indoles have been investigated for a range of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of (2,4-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid or a protected acetaldehyde derivative). The reaction mixture is typically stirred at room temperature until the formation of the hydrazone is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude hydrazone is then subjected to acidic conditions to induce cyclization. This can be achieved by heating the hydrazone in the presence of a strong acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or distillation.

General Protocol for Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: A solution of 2,4-difluoro-6-nitrotoluene in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine like pyrrolidine. The mixture is heated to a high temperature to drive the formation of the corresponding enamine.

-

Reductive Cyclization: The crude enamine is then subjected to reduction conditions to simultaneously reduce the nitro group and effect cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C), iron powder in acetic acid, or sodium dithionite.

-

Work-up and Purification: Following the reduction, the reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then worked up by extraction with an organic solvent. The crude product is purified by column chromatography or distillation to yield this compound.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not widely available, and it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its unique physicochemical properties, imparted by the two fluorine atoms, make it an attractive building block for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. While detailed experimental data and specific synthetic protocols are not extensively documented in the public domain, its synthesis can be approached through well-established methodologies for indole formation. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physical Properties of 5,7-Difluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of 5,7-Difluoroindole. The information is intended for use in research, drug development, and quality control settings where a thorough understanding of this compound's characteristics is essential.

Core Physical Properties

This compound is a fluorinated heterocyclic compound belonging to the indole family. The introduction of two fluorine atoms onto the indole scaffold significantly influences its electronic properties, reactivity, and overall physical characteristics. Under standard conditions, it presents as a light yellow liquid.[1]

Below is a summary of the key physical properties of this compound, along with comparative data for other common fluoroindole isomers.

Table 1: Physical Properties of this compound and Related Isomers

| Property | This compound | 5-Fluoroindole | 6-Fluoroindole | 7-Fluoroindole |

| CAS Number | 301856-25-7[1] | 399-52-0[2] | 399-51-9 | 387-44-0[3] |

| Molecular Formula | C₈H₅F₂N[1] | C₈H₆FN[2][4] | C₈H₆FN | C₈H₆FN[3] |

| Molecular Weight | 153.13 g/mol [1] | 135.14 g/mol [2][4] | 135.14 g/mol | 135.14 g/mol [3] |

| Appearance | Light yellow liquid[1] | Almost white to pale yellow powder[2] | Brown crystalline solid | White to light orange powder/crystal[3] |

| Melting Point | Not available | 44 - 51 °C[2][4] | 72 - 76 °C | 61 °C[3] |

| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg[1] | Not available | Not available | 258.0 ± 13.0 °C (Predicted)[3] |

| Density | 1.4 ± 0.1 g/cm³[1] | Not available | Not available | 1.273 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | Not available | Not available | Not available | 15.55 ± 0.30 (Predicted)[3] |

| Flash Point | 106.9 ± 21.8 °C[1] | > 110 °C[4] | Not available | > 110 °C[3] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C[1] | Not available | Not available | Not available |

| Refractive Index | 1.616[1] | Not available | Not available | Not available |

| Solubility | Not available | Chloroform (50 mg/mL), Methanol (10 mg/mL)[5] | Soluble in DMF, DCM, EtOAc, THF, ACN; Insoluble in water[6] | Soluble in methanol[3] |

Spectral Properties

Detailed spectral data for this compound are not widely published. However, the expected characteristics can be inferred from the analysis of related fluoroindole compounds and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and should show two distinct signals for the non-equivalent fluorine atoms at the 5 and 7 positions. The chemical shifts are indicative of the electronic environment of the fluorine nuclei.[7] For comparison, the ¹⁹F NMR of 5-fluoroindole shows a chemical shift at –100.22 ppm (in CDCl₃).[8]

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of an indole derivative typically shows characteristic absorption bands. For this compound, the following are expected:

-

N-H Stretch: A peak in the region of 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Strong absorptions in the 1450-1620 cm⁻¹ region due to the carbon-carbon stretching within the aromatic rings.

-

C-F Stretch: Strong, characteristic absorption bands in the 1000-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds.

2.3. UV-Vis Spectroscopy

Indole and its derivatives are known to absorb UV radiation due to π-π* electronic transitions within the aromatic system.[9] The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima, likely in the range of 260-290 nm, similar to other indole compounds.[10]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical properties of this compound.

3.1. Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus: Thiele tube or melting point apparatus with boiling point determination capability, thermometer, capillary tube (sealed at one end), small test tube (fusion tube).

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[1][11]

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or a suitable heating block.[1]

-

The apparatus should be heated slowly and gently to ensure a uniform temperature distribution.[1]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature is recorded as the boiling point.[1]

-

3.2. Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional), spatula, and a range of solvents (e.g., water, ethanol, methanol, chloroform, dichloromethane, hexane).

-

Procedure:

-

Place approximately 25 mg (or 0.05 mL) of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.[5]

-

After each addition, shake the test tube vigorously for at least 60 seconds.[5][12]

-

Observe whether the compound dissolves completely. If the compound dissolves, it is recorded as "soluble" in that solvent. If it remains as a separate phase or as a solid suspension, it is recorded as "insoluble."

-

For compounds soluble in water, the pH can be tested with litmus paper to determine if the compound is acidic or basic.[8]

-

3.3. Acquisition of Spectral Data

The following are general procedures for obtaining NMR, FT-IR, and UV-Vis spectra.

-

NMR Spectroscopy:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The sample is placed in the magnetic field of the NMR spectrometer.[3]

-

The nuclei are excited with radio waves to produce NMR signals, which are then detected.[3][6]

-

For ¹⁹F NMR, the spectrum is recorded to observe the chemical shifts and coupling constants of the fluorine atoms.[7]

-

-

FT-IR Spectroscopy:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Alternatively, an ATR-FTIR (Attenuated Total Reflectance) accessory can be used by placing a drop of the sample directly on the crystal.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then scanned, and the background is automatically subtracted to produce the final spectrum.

-

-

UV-Vis Spectroscopy:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

The solution is placed in a quartz cuvette.

-

A baseline spectrum is first run using a cuvette containing only the solvent.[13]

-

The sample cuvette is then placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for indole derivatives).[13]

-

Visualizations

4.1. Experimental Workflow for Physical and Spectral Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

4.2. Conceptual Synthesis Pathway: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a common and efficient method for preparing indoles from o-nitrotoluenes. The following diagram outlines the logical steps for the synthesis of a fluoroindole derivative.

Caption: Leimgruber-Batcho indole synthesis pathway.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption [Indole] | AAT Bioquest [aatbio.com]

- 11. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. beilstein-journals.org [beilstein-journals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,7-Difluoroindole (CAS: 301856-25-7)

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the indole scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of bioactive molecules.

Core Chemical and Physical Properties

This compound, with the molecular formula C₈H₅F₂N, is a derivative of indole, a ubiquitous bicyclic structure found in numerous natural products and pharmaceuticals.[1] The presence of two fluorine atoms at positions 5 and 7 of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are highly sought after in drug design to improve a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

| Property | Value |

| CAS Number | 301856-25-7 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Light yellow liquid or solid |

| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 106.9 ± 21.8 °C |

| Purity | ≥95-98% |

| Storage | Store at 4°C or -20°C, protect from light.[4][5] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the cyclization of a substituted phenylhydrazine or a related precursor. The reactivity of the indole core is influenced by the electron-withdrawing nature of the fluorine atoms. Electrophilic substitution reactions, such as Friedel-Crafts acylation, are expected to occur at the C3 position, which is the most nucleophilic site of the indole ring.[6]

Experimental Protocols

Synthesis of 5,7-Difluoro-1H-indole

A representative synthesis involves the use of a substituted carbamate and a strong base to facilitate cyclization.[7]

Materials:

-

Ethyl (2,4-difluoro-6-trimethylsilylethynylphenyl)carbamate

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Prepare a solution of sodium ethoxide (1.83 g, 26.9 mmol) in ethanol (35 mL).

-

Slowly add a solution of ethyl (2,4-difluoro-6-trimethylsilylethynylphenyl)carbamate (2 g, 6.73 mmol) in ethanol (10 mL) to the NaOEt solution.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Reflux the mixture for 1 hour.

-

Cool the reaction to room temperature and concentrate under vacuum.

-

Dissolve the residue in diethyl ether (50 mL).

-

Wash the organic layer sequentially with dilute hydrochloric acid (3 x 25 mL) and saturated saline solution (3 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography using a 1:4 mixture of ethyl acetate and hexane as the eluent to yield 5,7-Difluoro-1H-indole.[7]

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of pharmaceutical agents. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][3] Fluorinated indoles are key intermediates in the development of compounds targeting various therapeutic areas.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, related fluoroindoles have shown significant biological activities. For instance, 5-fluoroindole has demonstrated notable antibacterial activity against Mycobacterium tuberculosis.[8][9][10] It is proposed that these compounds may act as bioisosteres of natural indole-containing molecules, such as the amino acid tryptophan. The cellular machinery could potentially convert 5-fluoroindole into 5-fluorotryptophan, which is then incorporated into proteins, leading to dysfunctional enzymes and cell death.[8][10] 5-Fluoroindole has also been shown to induce the accumulation of reactive oxygen species (ROS) and trigger apoptosis.[11]

Quantitative Biological Data

The following table summarizes the antimicrobial activity of 5-fluoroindole and its isomers against Mycobacterium tuberculosis H37Rv.

| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result |

| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 |

| 4-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 18.5 |

| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 |

| 7-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 148.0 |

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.[9] The data clearly indicates that the position of the fluorine atom on the indole ring is a critical determinant of its potency against Mycobacterium tuberculosis, with the 5-position conferring the highest activity.[8][9]

Experimental Protocol: Resazurin Microtiter Assay (REMA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9]

Objective: To determine the lowest concentration of a test compound that inhibits the growth of M. tuberculosis.

Materials:

-

96-well microtiter plates

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compound (e.g., this compound)

-

Resazurin solution

-

Positive control (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the microtiter plate.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubation: Re-incubate the plates overnight.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its unique properties, conferred by the fluorine substituents, make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into its biological activities and mechanism of action is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. innospk.com [innospk.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. goldbio.com [goldbio.com]

- 6. reddit.com [reddit.com]

- 7. This compound | 301856-25-7 [chemicalbook.com]

- 8. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to 5,7-Difluoro-1H-indole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 5,7-Difluoro-1H-indole. This fluorinated indole derivative serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms at the 5 and 7 positions of the indole ring enhances the metabolic stability and bioavailability of potential drug candidates, making it a molecule of significant interest in medicinal chemistry.[1]

Core Structural and Physicochemical Properties

5,7-Difluoro-1H-indole, with the CAS number 301856-25-7, is a heterocyclic compound belonging to the indole family.[1] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and fluorine atoms substituted at the 5th and 7th positions.

Table 1: Physicochemical Properties of 5,7-Difluoro-1H-indole

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂N | [1][2][3] |

| Molecular Weight | 153.13 g/mol | [1][2][3] |

| Appearance | Light yellow liquid | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg | [1][4] |

| Flash Point | 106.9 ± 21.8 °C | [1] |

| Purity | ≥97.0% or ≥98% | [2][4] |

Spectroscopic Characterization Data

Table 2: Predicted and Representative ¹H NMR Spectral Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 (N-H) | ~8.2 (broad s) | br s | - | Exchangeable with D₂O |

| H-2 | ~7.3 (t) | t | ~2.5 | |

| H-3 | ~6.5 (t) | t | ~2.5 | |

| H-4 | ~7.0 (dd) | dd | ~8.5, ~2.0 | |

| H-6 | ~6.8 (ddd) | ddd | ~9.0, ~9.0, ~2.0 |

Table 3: Predicted and Representative ¹³C NMR Spectral Data

| Carbon Position | Chemical Shift (δ, ppm) | Notes |

| C-2 | ~125 | |

| C-3 | ~103 | |

| C-3a | ~128 | |

| C-4 | ~110 (d) | |

| C-5 | ~158 (d, ¹JCF ≈ 240 Hz) | |

| C-6 | ~112 (dd) | |

| C-7 | ~150 (d, ¹JCF ≈ 240 Hz) | |

| C-7a | ~120 |

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1620-1450 | C=C (aromatic) | Stretching |

| ~1250-1000 | C-F | Stretching |

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 153 | [M]⁺ |

| 154 | [M+H]⁺ |

Synthesis and Experimental Protocols

The synthesis of 5,7-Difluoro-1H-indole typically involves multi-step organic reactions. A common and versatile method for indole synthesis is the Fischer indole synthesis.[5][6][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[5]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route to 5,7-Difluoro-1H-indole starts from 2,4-difluoroaniline.

Caption: Proposed Fischer Indole Synthesis of 5,7-Difluoro-1H-indole.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,4-Difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂)

-

Acetaldehyde diethyl acetal

-

Polyphosphoric acid (PPA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2,4-Difluorophenylhydrazine

-

Dissolve 2,4-difluoroaniline in concentrated HCl and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool to 0 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

-

Collect the precipitated 2,4-difluorophenylhydrazine hydrochloride by filtration, wash with cold water, and dry.

Step 2: Synthesis of 5,7-Difluoro-1H-indole

-

Combine the 2,4-difluorophenylhydrazine hydrochloride and acetaldehyde diethyl acetal.

-

Heat the mixture, which will result in the formation of the corresponding hydrazone.

-

Slowly add the crude hydrazone to polyphosphoric acid preheated to 100-120 °C.

-

Heat the reaction mixture with stirring for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 5,7-Difluoro-1H-indole by silica gel column chromatography using a hexane/ethyl acetate gradient.

Role in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[9] The introduction of fluorine atoms, as in 5,7-Difluoro-1H-indole, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[1]

Application in Fragment-Based Drug Discovery (FBDD)

5,7-Difluoro-1H-indole is an ideal candidate for use as a fragment in Fragment-Based Drug Discovery (FBDD). FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[10][11][12][13]

The workflow for utilizing 5,7-Difluoro-1H-indole in an FBDD campaign is outlined below:

Caption: Workflow for Utilizing 5,7-Difluoro-1H-indole in Fragment-Based Drug Discovery.

Conclusion

5,7-Difluoro-1H-indole is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its unique structural features, conferred by the difluoro substitution on the indole core, offer advantages in modulating the properties of bioactive molecules. The synthetic routes, while requiring careful control, are accessible through established methodologies like the Fischer indole synthesis. As a versatile building block, 5,7-Difluoro-1H-indole is poised to continue contributing to advancements in medicinal chemistry and drug discovery, particularly through its application in fragment-based approaches.

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 13. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Difluoroindole: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5,7-Difluoroindole is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structural uniqueness, characterized by fluorine atoms at the 5 and 7 positions of the indole ring, imparts distinct physicochemical properties that are of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a valuable building block in the design of novel bioactive compounds.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, alongside a discussion of its synthetic applications.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. The key quantitative data for this compound are summarized in the tables below.

| Identifier | Value | Source |

| Molecular Formula | C8H5F2N | ChemScene |

| Molecular Weight | 153.13 g/mol | ChemScene |

| CAS Number | 301856-25-7 | Not specified |

Table 1: Molecular Identifiers of this compound

| Property | Value | Source |

| Appearance | Light yellow liquid | Not specified |

| Assay | ≥97.0% | Not specified |

| Density | 1.4 ± 0.1 g/cm³ | Not specified |

| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg | Not specified |

Table 2: Physicochemical Properties of this compound

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its availability for research and industrial applications. While specific, detailed experimental protocols for its synthesis are not extensively published in peer-reviewed journals, the general approach involves the construction of the indole ring system with pre-existing fluorine substituents or the selective fluorination of an indole precursor. The production of 5,7-Difluoro-1H-Indole typically involves advanced organic synthesis methods to achieve high purity and yield. The process often begins with a substituted aniline or a related precursor, followed by cyclization to form the indole core, with careful control over the introduction of the fluorine atoms at the 5 and 7 positions.

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: A generalized workflow for the synthesis of 5,7-Difluoro-1H-Indole.

Applications in Drug Discovery and Development

As a synthetic intermediate, this compound is primarily utilized in the construction of more complex molecules with potential therapeutic applications. The presence of two fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Fluorination is a well-established strategy in medicinal chemistry to block metabolic sites, increase binding affinity, and modulate the acidity of nearby functional groups.

While specific biological activity data for this compound itself is limited in the public domain, its role as a precursor suggests its incorporation into molecules targeting a wide range of biological pathways. Research on other fluoroindole isomers has demonstrated activities including antimicrobial and anticancer effects, and as ligands for various receptors.[2][3] It is plausible that derivatives of this compound are being investigated for similar therapeutic areas.

Experimental Protocols and Biological Activity: A Note on Data Availability

A comprehensive search of scientific literature and public databases reveals a notable scarcity of detailed experimental protocols and specific biological activity data for this compound. The majority of available information pertains to its role as a chemical intermediate and its general physicochemical properties.

Data Limitation: At present, there are no publicly available, in-depth studies detailing the in vitro or in vivo biological activities, mechanisms of action, or specific signaling pathways directly modulated by this compound. Consequently, detailed experimental protocols for biological assays involving this specific compound cannot be provided in this guide.

Researchers and drug development professionals are encouraged to consider this data gap when planning research involving this compound. Its value currently lies in its potential as a building block for the synthesis of novel compounds, whose biological activities would then need to be determined through dedicated screening and mechanistic studies.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its well-defined physicochemical properties make it a valuable tool for chemists. However, the lack of publicly available data on its specific biological activities and associated experimental protocols underscores the need for further research to fully elucidate its potential in drug discovery and development. As a key building block, the future applications of this compound will be driven by the ingenuity of researchers in incorporating this fluorinated scaffold into new and effective bioactive molecules.

References

Spectroscopic Data of 5,7-Difluoroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for 5,7-difluoroindole is limited. The data presented in this guide for this compound is therefore predictive, based on established principles of spectroscopy and comparative analysis with the known data of 5-fluoroindole. This document aims to provide a robust framework for the spectroscopic characterization of this compound.

Predicted Spectroscopic Data for this compound

The introduction of a second fluorine atom at the 7-position of the indole ring is expected to significantly influence the spectroscopic properties compared to 5-fluoroindole. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (NH) | ~8.3 | br s | - |

| H-2 | ~7.3 | t | JH,H ≈ 2.5 |

| H-3 | ~6.5 | dd | JH,H ≈ 3.0, JH,F ≈ 1.5 |

| H-4 | ~7.0 | dd | JH,H ≈ 9.0, JH,F ≈ 4.5 |

| H-6 | ~6.8 | t | JH,F ≈ 9.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | ~125 | d | JC,F ≈ 3 |

| C-3 | ~103 | d | JC,F ≈ 4 |

| C-3a | ~128 | dd | JC,F ≈ 10, JC,F ≈ 5 |

| C-4 | ~110 | d | JC,F ≈ 5 |

| C-5 | ~158 | d | JC,F ≈ 240 |

| C-6 | ~100 | dd | JC,F ≈ 25, JC,F ≈ 5 |

| C-7 | ~150 | d | JC,F ≈ 245 |

| C-7a | ~120 | dd | JC,F ≈ 15, JC,F ≈ 5 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 | ~ -120 | d |

| F-7 | ~ -135 | d |

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1620, ~1580 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1150 | Strong | C-F stretch |

| ~850-750 | Strong | C-H out-of-plane bend |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - HCN]⁺ |

| 108 | Low | [M - HCN - F]⁺ |

Comparative Spectroscopic Data of 5-Fluoroindole

For comparative purposes, the following tables provide the available experimental spectroscopic data for 5-fluoroindole.

Table 6: ¹H NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (NH) | 8.10 | br s |

| H-2 | 7.23 | t |

| H-3 | 6.49 | dd |

| H-4 | 7.27 | dd |

| H-6 | 6.95 | ddd |

| H-7 | 7.35 | dd |

Table 7: ¹³C NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 124.9 |

| C-3 | 102.8 |

| C-3a | 128.2 |

| C-4 | 110.4 |

| C-5 | 157.5 (d, JC,F = 234 Hz) |

| C-6 | 105.5 (d, JC,F = 26 Hz) |

| C-7 | 121.2 |

| C-7a | 132.3 |

Table 8: ¹⁹F NMR Spectroscopic Data for 5-Fluoroindole

Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)

| Fluorine | Chemical Shift (δ, ppm) |

| F-5 | -125.4 |

Table 9: IR Absorption Data for 5-Fluoroindole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3410 | Medium, Sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620, 1585 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-F stretch |

| ~800 | Strong | C-H out-of-plane bend |

Table 10: Mass Spectrometry Fragmentation Data for 5-Fluoroindole

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 108 | 50 | [M - HCN]⁺ |

| 81 | 20 | [M - HCN - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette and filter

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse sequence. Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (a small, pure sample)

-

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the EI source. This will cause ionization and fragmentation of the molecules.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for the spectroscopic identification of a chemical compound.

5,7-Difluoroindole: A Technical Guide to its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroindole is a fluorinated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. The strategic placement of two fluorine atoms on the indole scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. While direct and extensive research on the biological activities of this compound itself is limited in publicly available literature, this technical guide provides a comprehensive overview of the known biological activities of closely related fluorinated indoles. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties of Fluorinated Indoles

The introduction of fluorine atoms into the indole ring system imparts unique properties that are advantageous for drug design. Fluorine's high electronegativity and relatively small size can alter the electronic distribution of the molecule, influencing its acidity, basicity, and ability to form hydrogen bonds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, thereby increasing the metabolic stability and bioavailability of drug candidates. These characteristics make fluorinated indoles, including this compound, attractive scaffolds for the development of new pharmaceuticals with improved efficacy and safety profiles.

Biological Activities of Fluorinated Indole Derivatives

While specific data for this compound is scarce, extensive research on other fluorinated indole derivatives provides valuable insights into its potential biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Antimicrobial Activity

Derivatives of fluorinated indoles have demonstrated significant potential as antimicrobial agents. Notably, 5-fluoroindole has been investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Antimicrobial Activity of 5-Fluoroindole

| Compound | Target Organism | Assay Type | Key Metric (Unit) | Result |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7[1] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

The data indicates that 5-fluoroindole is a potent inhibitor of Mycobacterium tuberculosis growth. This suggests that this compound and its derivatives could also be explored for their antimycobacterial properties.

Anticancer Activity

Fluorinated indoles have been extensively studied for their potential as anticancer agents. Derivatives of 5-fluoroindole have shown cytotoxic effects against various cancer cell lines.

Table 2: Anticancer and Cytotoxic Activity of 5-Fluoroindole Derivatives

| Compound | Activity Type | Cell Line/Target | IC50 / EC50 (µM) |

| 5-Fluoroindole-2-carboxylic acid | APE1 Inhibition | - | 10[2] |

| 5-Fluoro-2-oxindole derivative 3f | α-Glucosidase Inhibition | - | 35.83 ± 0.98[3] |

| 5-Fluoro-2-oxindole derivative 3d | α-Glucosidase Inhibition | - | 49.89 ± 1.16[3] |

| 5-Fluoro-2-oxindole derivative 3i | α-Glucosidase Inhibition | - | 56.87 ± 0.42[3] |

| Quinazolinone-based 5-fluoroindole hybrid 20f | Cytotoxic Activity | MCF-7 | 42.4[2] |

| Quinazolinone-based 5-fluoroindole hybrid 20f | Cytotoxic Activity | HepG2 | 15.8[2] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

These findings highlight the potential of the 5-fluoroindole scaffold in developing novel anticancer therapies. The difluoro substitution in this compound may offer opportunities to further enhance this activity.

Enzyme Inhibition

Fluorinated indoles have been identified as potent inhibitors of various enzymes implicated in disease. For instance, derivatives of 5-fluoro-2-oxindole are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in managing diabetes.[3]

Table 3: Enzyme Inhibition by Fluorinated Indole Derivatives

| Compound Class | Target Enzyme | Key Metric (Unit) | Potency |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | IC50 (µM) | High[3] |

| 6-Fluoroindole derivatives | Tryptophan 2,3-dioxygenase (TDO2) | IC50 (µM) | < 1[3] |

| 6-Fluoroindazole | Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | IC50 (nM) | 14[3] |

The potent and selective inhibition of these enzymes by fluorinated indoles underscores the potential of this compound as a scaffold for designing novel enzyme inhibitors for a range of therapeutic applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for key experiments commonly used to evaluate the biological activity of indole derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted indoles can be achieved through various established methods. A common approach for creating derivatives of this compound would be the Fischer indole synthesis.

Fischer Indole Synthesis Workflow

Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

REMA Experimental Workflow

Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine antimicrobial activity.

Cytotoxicity Assay: MTT Assay

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which can be used to determine the cytotoxicity of a compound.

MTT Assay Experimental Workflow

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, research on other indole derivatives suggests potential targets. Indole compounds are known to interact with a variety of signaling pathways implicated in cancer and inflammation.

Potential Signaling Pathways for Indole Derivatives

Caption: Potential signaling pathways that may be modulated by indole derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The advantageous properties conferred by fluorine substitution, combined with the proven biological activities of related fluorinated indoles, strongly suggest that this compound and its derivatives are worthy of further investigation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as novel therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 5,7-Difluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of the 5,7-difluoroindole scaffold. Due to the limited direct research on this compound, this document focuses on a key study of a closely related di-fluorinated indole derivative and contextualizes its potential by drawing on the broader landscape of fluorinated indole research.

Introduction: The Role of Fluorine in Indole-Based Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a molecule. When applied to the indole scaffold, a "privileged structure" in drug discovery renowned for its presence in numerous bioactive compounds, fluorination can lead to improved metabolic stability, increased membrane permeability, and modulated binding affinity to biological targets. These enhancements have been successfully leveraged in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.

Core Evidence: Biological Activity of a 4,7-Difluoroindole Derivative

While direct studies on this compound are scarce, a pivotal study on 4,7-difluoro-5,6-dihydroxytryptamine provides the most direct insight into the potential of this di-fluorination pattern on the indole core. This compound shares the 4,7-difluoro substitution pattern, which is electronically analogous to the 5,7-difluoro substitution.

Quantitative Data Summary

The study evaluated the cytotoxicity and affinity for the serotonergic uptake system of the fluorinated derivatives compared to the parent compound, 5,6-dihydroxytryptamine (5,6-DHT). The key findings for the 4,7-difluoro derivative are summarized below.

| Compound | Cytotoxicity in Neuroblastoma N-2a cells (IC50) | Affinity for Serotonergic Uptake System (vs. 5,6-DHT) |

| 4,7-difluoro-5,6-dihydroxytryptamine | 125 µM | 13-fold higher affinity |

| 5,6-dihydroxytryptamine (Parent Compound) | 92 µM | 1-fold (Reference) |

Data sourced from "Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines"[1].

The results indicate that the introduction of two fluorine atoms at the 4 and 7 positions of the indole ring leads to a remarkable 13-fold increase in affinity for the serotonergic uptake system [1]. This suggests that the this compound scaffold could be a valuable core for developing potent modulators of serotonin transport, with potential applications in treating depression, anxiety, and other neurological disorders. Notably, this significant increase in affinity did not come with a substantial increase in cytotoxicity, indicating a favorable therapeutic window[1].

Potential Therapeutic Applications: An Inferred Landscape

Based on the direct evidence for the 4,7-difluoroindole derivative and the broader activities of other fluorinated indoles, the following therapeutic areas are of high interest for the this compound scaffold.

-

Neuroscience: The demonstrated high affinity for the serotonergic uptake system strongly suggests the potential for developing novel antidepressants and anxiolytics[1]. The modulation of physicochemical properties by the two fluorine atoms could lead to improved brain penetration and a more desirable pharmacokinetic profile.

-

Oncology: 5-Fluoroindole derivatives have shown promise as anticancer agents, often acting as inhibitors of crucial protein kinases or as prodrugs for targeted cancer therapy. The 5,7-difluoro substitution could offer a unique electronic and steric profile to enhance kinase binding or to fine-tune the activation of anticancer prodrugs.

-

Antimicrobial Agents: The antimicrobial activity of fluorinated indoles, particularly against Mycobacterium tuberculosis, is well-documented. The specific substitution pattern of this compound may confer a novel mechanism of action or improved potency against drug-resistant microbial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 4,7-difluoro-5,6-dihydroxytryptamine, providing a template for the evaluation of novel this compound derivatives.

Synthesis of Fluorinated Tryptamine Derivatives

The synthesis of 4,7-difluoro-5,6-dihydroxytryptamine was achieved through a multi-step process that can be adapted for other similar derivatives[1].

-

Preparation of the Indole Core: The synthesis starts with 1,4-difluoro-2,3-dimethoxybenzene, which is converted to 4,7-difluoro-5,6-[(diphenylmethylene)dioxy]indole via the reductive cyclization of a 2-nitro-β-(dialkylamino)styrene intermediate prepared in situ from the corresponding 2-nitrotoluene[1].

-

Introduction of the Aminoethyl Side Chain: The indole core is then converted to the corresponding indole-3-acetonitrile.

-

Final Conversion: The indole-3-acetonitrile is reduced to yield the final tryptamine derivative, 4,7-difluoro-5,6-dihydroxytryptamine[1].

Cytotoxicity Assay: [³H]Thymidine Incorporation

This assay measures the inhibitory effect of a compound on DNA synthesis, a hallmark of cytotoxicity.

-

Cell Culture: Mouse neuroblastoma clone N-2a cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 4,7-difluoro-5,6-dihydroxytryptamine) and the reference compound (5,6-DHT). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Radiolabeling: 1 µCi of [³H]thymidine is added to each well, and the plates are incubated for an additional 4 hours.

-

Harvesting: The cells are harvested onto glass fiber filters, and the filters are washed with PBS to remove unincorporated [³H]thymidine.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition of [³H]thymidine incorporation is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Serotonergic Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells.

-

Cell Preparation: N-2a cells are grown to confluence, harvested, and washed with a suitable buffer (e.g., Krebs-Ringer buffer).

-

Pre-incubation: The cell suspension is pre-incubated at 37°C for 10 minutes.

-

Compound Addition: Various concentrations of the test and reference compounds are added to the cell suspension and incubated for 15 minutes.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [³H]5-HT (serotonin).

-

Incubation: The reaction is allowed to proceed for 5 minutes at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of [³H]5-HT uptake is calculated for each concentration of the test compound, and the IC50 value is determined. The affinity is then compared to that of the reference compound.

Visualizations

Signaling Pathway: Serotonin Transporter (SERT) Inhibition

Caption: Inhibition of serotonin reuptake by a this compound derivative.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of a this compound derivative.

References

5,7-Difluoroindole as a Bioisostere: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosterism, the principle of substituting one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. The indole scaffold is a privileged structure found in numerous biologically active molecules. However, its metabolic susceptibility can limit its therapeutic potential. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This guide provides an in-depth technical overview of 5,7-difluoroindole as a bioisostere, offering insights into its synthesis, physicochemical properties, and application in drug design, with a focus on quantitative data and detailed experimental methodologies.

The Role of Fluorine in Bioisosterism

Fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. As a bioisostere for hydrogen, fluorine can modulate the electronic properties of a molecule without significantly increasing its size. This can influence pKa, lipophilicity, and conformational preferences, which in turn can affect a compound's interaction with its biological target and its overall pharmacokinetic profile. In the context of the indole ring, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Physicochemical Properties of Fluoroindoles

The introduction of fluorine atoms to the indole ring alters its electronic distribution and, consequently, its key physicochemical parameters. While direct experimental data for this compound is sparse, we can infer its properties from data on related fluoroindoles and general principles of fluorine chemistry.

pKa and Lipophilicity (logP)

Fluorine is an electron-withdrawing group, which generally decreases the pKa (increases the acidity) of nearby acidic protons. For the indole N-H, fluorination on the benzene ring is expected to lower its pKa compared to the parent indole. Similarly, fluorination typically increases a molecule's lipophilicity, as measured by its partition coefficient (logP).

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |

| 1H-Indole | 117.15 | 253-254 | ~17 |

| 5-Fluoro-1H-indole | 135.14 | 120 (at 1 mmHg) | 16.16 ± 0.30[1] |

| 5,7-Difluoro-1H-indole | 153.13 | 253.2 ± 20.0[2] | Not Reported |

Table 1: Comparison of Physicochemical Properties of Indole and Fluoroindoles.

Synthesis of this compound

The synthesis of fluoroindoles can be achieved through several established methods, with the Leimgruber-Batcho and Fischer indole syntheses being the most common.

Leimgruber-Batcho Indole Synthesis

This method is a popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions.[3] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[4]

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or a ketone.[5][6][7][8][9]

Caption: Fischer Indole Synthesis Workflow.

Case Study: this compound in Influenza PB2 Inhibitors

A notable example of this compound as a bioisostere is in the development of influenza virus polymerase basic protein 2 (PB2) inhibitors. In this study, the 7-azaindole scaffold of a known inhibitor, Pimodivir, was replaced with 7-fluoro-substituted indoles. Specifically, a this compound derivative was identified as a potent and metabolically stable influenza inhibitor.

| Compound | Scaffold | PB2 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |

| Pimodivir | 7-Azaindole | 2 | 0.4 |

| Analog 11a | This compound | 5 | 1.3 |

Table 2: Comparative Biological Activity of Pimodivir and its this compound Bioisostere.

The this compound analog (11a) demonstrated a favorable oral pharmacokinetic profile and in vivo efficacy in a mouse model of influenza infection. This case study highlights the successful application of this compound as a bioisostere to improve metabolic stability while retaining potent biological activity.

Signaling Pathway: PI3K/Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many cancers.[10] Several kinase inhibitors targeting this pathway incorporate indole or azaindole scaffolds. The bioisosteric replacement of these scaffolds with this compound can be a strategy to enhance drug-like properties.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 5-Fluoro-6-chloroindole (via Modified Leimgruber-Batcho)

This protocol describes a scalable synthesis of a related difluoro-substituted indole and can be adapted for this compound.

Step 1: Enamine Formation

-

A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) are heated to 100°C and stirred for 3 hours.

-

The mixture is then cooled to room temperature.

Step 2: Reductive Cyclization

-

A mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg) are heated to 60°C and stirred for 30 minutes.

-

To this mixture, the enamine solution from Step 1 is added dropwise, maintaining the temperature below 80°C.

-

The mixture is heated to 100°C and stirred for 2 hours.

-

The reaction progress is monitored by HPLC.

-

After cooling, ethyl acetate is added, and the mixture is filtered.

-

The filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

The organic layer is dried over sodium sulfate and concentrated in vacuo.

-

The crude product is purified by recrystallization from a mixture of MDC and hexane to yield 6-chloro-5-fluoroindole.

In Vitro PI3Kδ Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.[11]

Materials:

-

Purified recombinant PI3Kδ enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a kinase reaction buffer containing the lipid substrate.

-

Add the test compound at various concentrations to the wells of the assay plate.

-

Add the PI3Kδ enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-